An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-2-(trifluoromethyl)quinoline. The information herein is pivotal for researchers and professionals engaged in drug discovery and development, offering critical data for predicting the compound's behavior in biological systems and guiding formulation strategies. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide combines available data with computationally predicted values and established experimental protocols for analogous compounds.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of 7-Bromo-2-(trifluoromethyl)quinoline. While some of this data is derived from computational models, it provides valuable estimates for experimental design.
Table 1: General and Computational Properties
| Property | Value | Data Source |
| IUPAC Name | 7-bromo-2-(trifluoromethyl)quinoline | [1] |
| CAS Number | 176722-72-8 | [1] |
| Molecular Formula | C₁₀H₅BrF₃N | [2] |
| Molecular Weight | 276.05 g/mol | [2] |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |
| Predicted logP | 4.0161 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 310.3 ± 42.0 °C at 760 mmHg | Predicted for a similar compound, 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline.[3] |
| Density | 1.612 ± 0.06 g/cm³ | Predicted for a similar compound, 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline.[3] |
| pKa | Not readily available | The pKa of the parent quinoline is 4.90, suggesting this derivative will also be a weak base.[4][5] |
| Aqueous Solubility | Not readily available | The high predicted logP suggests low aqueous solubility. |
Experimental Protocols for Property Determination
While specific experimental data for 7-Bromo-2-(trifluoromethyl)quinoline is sparse in the literature, the following are detailed, standard methodologies that can be employed to determine its physicochemical properties.[6]
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology:
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A small, dry sample of 7-Bromo-2-(trifluoromethyl)quinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[7]
Methodology (Shake-Flask Method):
-
A solution of 7-Bromo-2-(trifluoromethyl)quinoline is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are then separated.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Solubility is a critical parameter that influences a drug's absorption and bioavailability.
Methodology (Shake-Flask Method):
-
An excess amount of 7-Bromo-2-(trifluoromethyl)quinoline is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method like HPLC-UV.
The pKa value provides insight into the ionization state of the compound at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology (Potentiometric Titration):
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A solution of 7-Bromo-2-(trifluoromethyl)quinoline of known concentration is prepared in water or a co-solvent system if solubility is limited.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
Visualizations
The following diagrams illustrate a typical workflow for the experimental determination of key physicochemical properties and the general biological activities associated with quinoline derivatives.
Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.
Caption: Overview of the diverse biological activities reported for the quinoline scaffold.
Biological Context and Potential Applications
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a broad spectrum of biological activities.[8][9] The quinoline scaffold is a key structural component in numerous natural products and synthetic drugs.[9]
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties.[10][11] Studies have shown that these compounds can induce apoptosis and exhibit antiproliferative effects against various cancer cell lines.[10] The specific mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation.[9]
-
Antimicrobial and Antimalarial Properties: The quinoline core is famously present in antimalarial drugs like chloroquine. Research continues to explore new quinoline derivatives for their efficacy against drug-resistant strains of pathogens.[8][12] Their antimicrobial activity extends to various bacteria and fungi.[8]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation in a wide range of other therapeutic areas, including anti-inflammatory, cardiovascular, and central nervous system (CNS) applications.[8][12]
The physicochemical properties of 7-Bromo-2-(trifluoromethyl)quinoline, particularly its high lipophilicity as suggested by the predicted logP, are critical determinants of its potential biological activity and would heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile in any therapeutic application. Further experimental validation of these properties is essential for advancing its development.
References
- 1. 7-Bromo-2-(trifluoromethyl)quinoline | 176722-72-8 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 7-Bromo-2-(2,2,2-trifluoroethoxy)quinoline CAS#: 2735696-04-3 [chemicalbook.com]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different biological activities of quinoline [wisdomlib.org]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
